N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic quinazolinone derivative characterized by a multi-substituted heterocyclic core. Its structure includes:
- A 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl backbone, a scaffold known for diverse pharmacological activities, including anti-inflammatory and enzyme-inhibitory properties .
- A 2-chlorobenzyl group at the N-position, introducing electron-withdrawing effects that may enhance metabolic stability.
- A butanamide side chain, which may contribute to solubility and pharmacokinetic properties.
Properties
CAS No. |
866014-84-8 |
|---|---|
Molecular Formula |
C27H24ClFN4O4 |
Molecular Weight |
522.96 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C27H24ClFN4O4/c28-22-8-3-1-6-18(22)16-30-24(34)10-5-15-32-26(36)21-7-2-4-9-23(21)33(27(32)37)17-25(35)31-20-13-11-19(29)12-14-20/h1-4,6-9,11-14H,5,10,15-17H2,(H,30,34)(H,31,35) |
InChI Key |
QOGWFMGLPTZLOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapy. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.85 g/mol. The structure includes a chlorobenzyl moiety and a quinazoline derivative, which are key in its biological interactions.
The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in cancer cell proliferation. Preliminary studies suggest that it may act as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression.
Antitumor Activity
Recent studies have demonstrated that N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibits significant antitumor activity against various cancer cell lines. For example:
- HepG2 Cells : The compound showed an IC50 value of approximately 1.30 μM, indicating potent inhibition of cell growth compared to standard treatments like SAHA (IC50 = 17.25 μM) .
Apoptotic Induction
In vitro assays have revealed that the compound induces apoptosis in cancer cells. Mechanistic studies indicate that it promotes G2/M phase arrest and enhances apoptotic pathways, contributing to its antitumor efficacy .
In Vivo Efficacy
In xenograft models, the compound demonstrated considerable tumor growth inhibition (TGI) rates. For instance, in studies involving HepG2 xenografts, TGI was reported at 48.89%, showing comparable efficacy to established HDAC inhibitors .
Combination Therapies
Research has indicated that N-(2-chlorobenzyl)-4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide can enhance the effectiveness of other chemotherapeutic agents such as taxol and camptothecin when used in combination therapies .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| Antitumor Activity | HepG2 | 1.30 | Potent compared to SAHA (17.25 μM) |
| Apoptosis Induction | Various | - | Induces G2/M phase arrest |
| Tumor Growth Inhibition | Xenograft | - | TGI of 48.89% in HepG2 model |
Comparison with Similar Compounds
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]butanamide ()
- Structural Similarities: Shares the quinazolinone core and butanamide side chain.
- Key Differences: Substituted with a 3-nitrobenzyl group instead of 2-chlorobenzyl and lacks the 4-fluorophenylamino-oxoethyl moiety.
- Implications : The nitro group may enhance electrophilic reactivity but could increase toxicity risks compared to halogenated analogs .
3-Butyl-2-hydrazinequinazolin-4(3H)-one Derivatives ()
- Structural Similarities: Quinazolinone core with modifications at the 2- and 3-positions.
- Key Differences : Features a hydrazine-acetamide fragment instead of the chlorobenzyl/fluorophenyl system.
- Bioactivity : Exhibits moderate anti-inflammatory activity (70% inhibition at 50 mg/kg), surpassing Diclofenac in some assays .
Butanamide-Linked Compounds
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide ()
- Structural Similarities : Butanamide side chain and halogenated aromatic groups.
- Key Differences: Replaces quinazolinone with a thiadiazole ring.
- Implications: Thiadiazole cores are associated with antimicrobial activity, suggesting divergent therapeutic applications compared to quinazolinones .
Halogen-Substituted Analogs
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide ()
- Structural Similarities : Contains both chloro and fluoro substituents on aromatic rings.
- Key Differences: Acetamide backbone instead of quinazolinone.
- Implications : Halogenation likely improves lipophilicity and membrane permeability .
Data Tables
Table 1: Structural and Functional Comparison of Quinazolinone Derivatives
Table 2: Spectral Data for Key Functional Groups ()
| Functional Group | IR Absorption (cm⁻¹) | NMR Chemical Shift (δ, ppm) |
|---|---|---|
| C=O (quinazolinone) | 1663–1682 | 165–170 (13C) |
| C=S (thione tautomer) | 1247–1255 | 120–125 (13C) |
| NH (thione form) | 3278–3414 | 8.5–9.5 (1H) |
Q & A
Q. What experimental designs optimize reaction yields and scalability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
